
(E)-3-imidazol-1-yl-2-methylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-imidazol-1-yl-2-methylprop-2-enenitrile, also known as IMEN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. IMEN is a nitrogen-containing heterocyclic compound that contains an imidazole ring and a nitrile group. The unique structure of IMEN makes it a valuable molecule for the development of new drugs, pesticides, and materials.
Mechanism of Action
The mechanism of action of (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile is not fully understood. However, studies have shown that this compound can interact with various cellular targets such as enzymes and receptors, leading to changes in cellular processes such as apoptosis and cell signaling.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and control insect pests. In vivo studies have shown that this compound can reduce tumor growth in mice and control insect pests in plants.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile in lab experiments is its high purity and stability. This compound can be synthesized with a high degree of purity, making it a valuable molecule for the development of new drugs and materials. Another advantage is its ability to interact with various cellular targets, making it a versatile molecule for the study of cellular processes.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to have cytotoxic effects on some cell types, making it important to use appropriate safety precautions when handling the compound.
Future Directions
There are many potential future directions for the study of (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile. One direction is the development of new anticancer drugs based on this compound. Another direction is the development of new pesticides for the control of insect pests. Additionally, the study of this compound's self-assembling properties could lead to the development of new materials with unique properties. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
(E)-3-imidazol-1-yl-2-methylprop-2-enenitrile can be synthesized through a variety of methods. One commonly used method is the reaction between 2-methyl-3-butyn-2-ol and imidazole in the presence of a base such as potassium carbonate. This method yields this compound with a high purity and yield. Another method involves the reaction between 2-methylacrylonitrile and imidazole in the presence of a catalyst such as copper(II) chloride. This method also produces high-quality this compound.
Scientific Research Applications
(E)-3-imidazol-1-yl-2-methylprop-2-enenitrile has been extensively studied for its potential applications in various fields. In medicine, this compound has been found to have anticancer properties. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer drugs. This compound has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
In agriculture, this compound has been found to have insecticidal properties. Studies have shown that this compound can effectively control pests such as aphids and thrips, making it a potential candidate for the development of new pesticides.
In materials science, this compound has been found to have the ability to form self-assembled monolayers on surfaces. This property makes it a valuable molecule for the development of new materials with specific properties such as increased adhesion and corrosion resistance.
properties
CAS RN |
116274-55-6 |
|---|---|
Molecular Formula |
C7H7N3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(E)-3-imidazol-1-yl-2-methylprop-2-enenitrile |
InChI |
InChI=1S/C7H7N3/c1-7(4-8)5-10-3-2-9-6-10/h2-3,5-6H,1H3/b7-5+ |
InChI Key |
SMBUDJJPDICOFP-FNORWQNLSA-N |
Isomeric SMILES |
C/C(=C\N1C=CN=C1)/C#N |
SMILES |
CC(=CN1C=CN=C1)C#N |
Canonical SMILES |
CC(=CN1C=CN=C1)C#N |
synonyms |
2-Propenenitrile,3-(1H-imidazol-1-yl)-2-methyl-,(E)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



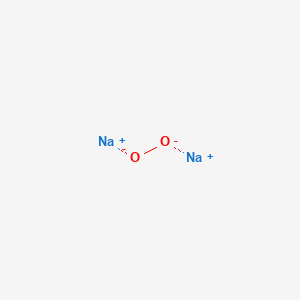
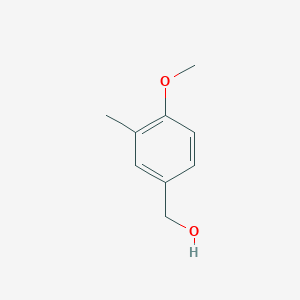

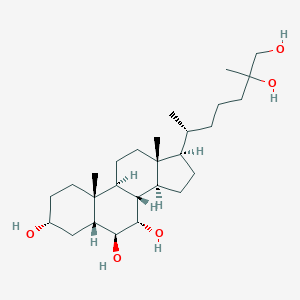
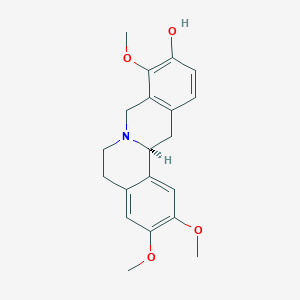

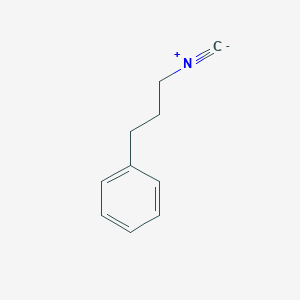


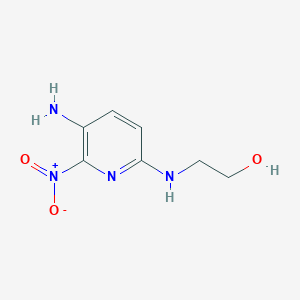
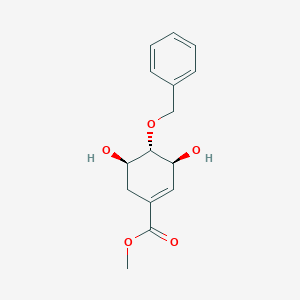
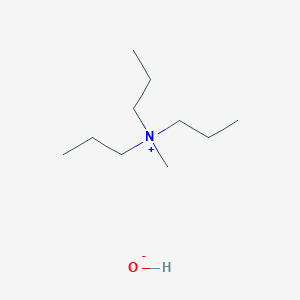
![5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B49828.png)
